molecular formula C3H4BrN3 B107452 3-bromo-4-methyl-4H-1,2,4-triazole CAS No. 16681-73-5

3-bromo-4-methyl-4H-1,2,4-triazole

Cat. No. B107452
CAS RN: 16681-73-5
M. Wt: 161.99 g/mol
InChI Key: PYMVKLCRJYMSGC-UHFFFAOYSA-N
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Description

Triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, are a significant class of heterocyclic compounds that serve as core scaffolds in various chemical and pharmaceutical applications. These compounds are known for their wide range of biological activities and are often used in the design of receptor ligands to enhance pharmacokinetic properties. They are also studied for their potential as bioactive compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-bromo-4-methyl-4H-1,2,4-triazole, can be achieved through various methods. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to produce bromotriazoles in a regioselective process . Additionally, the synthesis of 4H-1,2,4-triazole derivatives from reactions involving ethyl N'-acetylacetohydrazonate and amines has been reported, with structural characterization achieved through multiple spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of halogeno-1,2,4-triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, has been studied using X-ray crystallography and NMR spectroscopy. These studies have resolved controversies regarding their annular tautomerism and provided insights into the complex signals of carbon atoms bearing halogens . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies of triazole derivatives, showing good agreement with experimental data .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including bromine to lithium exchange reactions, which have been explored for 1,2,3-triazoles. These reactions can lead to the synthesis of 5-substituted 1,2,3-triazole derivatives with high yields when quenched with appropriate reagents . Additionally, the alkylation of triazole-thiols with bromoalkanes has been performed to synthesize new S-derivatives with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physicochemical properties of triazole derivatives are influenced by their molecular structure and substituents. DFT calculations have been used to study the nonlinear optical properties, molecular electrostatic potentials, and frontier molecular orbitals of these compounds. The results suggest that some triazole derivatives have greater nonlinear optical properties than urea, indicating potential applications in materials science . The solubility and reactivity of triazole compounds can also vary with the polarity of the solvent, as demonstrated by studies on the energetic behavior of these compounds in different solvent media .

Scientific Research Applications

Antimicrobial and Antifungal Applications

3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives exhibit a wide spectrum of biological activity, including antimicrobial and antifungal effects. This makes them a subject of interest for medical and veterinary applications, especially in the treatment of fungal diseases on the skin of animals. A study by Ohloblina et al. (2022) confirms this, noting the positive changes in the clinical status of animals treated with a preparation containing 1,2,4-triazole derivatives.

Pharmaceutical and Industrial Applications

Triazole derivatives, including 3-Bromo-4-Methyl-4H-1,2,4-Triazole, have diverse applications in medicine, agriculture, and industry. They have been used to synthesize new antimicrobial agents, as reported by Kaplancikli et al. (2008). These derivatives demonstrate significant activity against various microorganisms, showcasing their potential in pharmaceutical research and development.

Corrosion Inhibition

Another application of 3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of certain 4H-triazole derivatives for protecting mild steel in hydrochloric acid solutions. The study found that these derivatives are effective corrosion inhibitors, highlighting their utility in industrial settings.

Diuretic and Antidiuretic Effects

In medical research, 3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives have been explored for their diuretic and antidiuretic effects. A study by Kravchenko (2018) synthesized new compounds from these derivatives and tested their bioactivity, revealing both diuretic and antidiuretic properties.

Anti-Inflammatory and Molluscicidal Agents

These derivatives also show potential as anti-inflammatory and molluscicidal agents. Research conducted by El Shehry et al. (2010) synthesized new compounds from 1,2,4-triazole and tested them for anti-inflammatory and molluscicidal activities. Some of the compounds demonstrated significant activities, indicating their applicability in these areas.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-bromo-4-methyl-4H-1,2,4-triazole are not mentioned in the search results, 1,2,4-triazoles are a subject of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

3-bromo-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVKLCRJYMSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168194
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methyl-4H-1,2,4-triazole

CAS RN

16681-73-5
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methyl-4H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kulkarni, MR Grimmett, LR Hanton… - Australian journal of …, 1987 - CSIRO Publishing
4(5)- Bromo - and - iodo-imidazoles, activated by an adjacent nitro substituent, undergo nucleophilic displacement with methoxide, phenoxide , cyclic secondary chines and cyanide. …
Number of citations: 32 www.publish.csiro.au

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